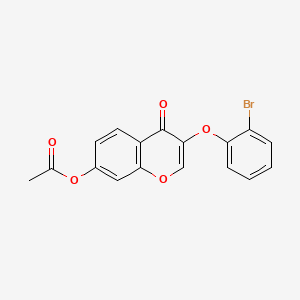![molecular formula C17H16O6 B11666482 3-(1,3-Benzodioxol-5-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11666482.png)
3-(1,3-Benzodioxol-5-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzodioxole moiety, which is a common structural motif in various bioactive molecules. The presence of the spirocyclic dioxaspiro undecane ring system adds to its structural complexity and potential for diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a suitable spirocyclic precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative with potential biological activity.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Another benzodioxole-containing compound with distinct chemical properties.
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzodioxole moiety and the spirocyclic ring system sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C17H16O6 |
|---|---|
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H16O6/c18-15-12(8-11-4-5-13-14(9-11)21-10-20-13)16(19)23-17(22-15)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,10H2 |
Clé InChI |
VBYUBYZFXHSCIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OC(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11666407.png)
![N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11666413.png)

![Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11666421.png)
![N-Benzyl-N-(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)-formamide](/img/structure/B11666425.png)
![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide](/img/structure/B11666426.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate](/img/structure/B11666434.png)
![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11666447.png)
![(2E)-3-methyl-2-({4-[(4-nitrophenyl)sulfanyl]phenyl}imino)-1,3-thiazolidin-4-one](/img/structure/B11666451.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666454.png)
![1-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11666458.png)
![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666461.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B11666475.png)
![(5E)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666476.png)
